molecular formula C12H15Cl2NO B537722 NSC 405020 CAS No. 7497-07-6

NSC 405020

Cat. No.: B537722
CAS No.: 7497-07-6
M. Wt: 260.16 g/mol
InChI Key: ARDYECYBETXQFD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

NSC 405020, also known as 3,4-dichloro-N-pentan-2-ylbenzamide or 3,4-dichloro-N-(pentan-2-yl)benzamide, is a specific inhibitor of MT1-MMP (MMP14) . MT1-MMP is a membrane type-1 matrix metalloproteinase, which plays a crucial role in the degradation of extracellular matrix components, thereby facilitating cellular processes such as migration, invasion, and metastasis .

Mode of Action

This compound directly interacts with the hemopexin domain (PEX) of MT1-MMP . In other words, this compound inhibits the non-catalytic functions of MT1-MMP without affecting its enzymatic activity .

Biochemical Pathways

The interaction of this compound with MT1-MMP affects various biochemical pathways. For instance, it has been reported that this compound can reduce the expression of full-length and active cleaved Notch3 (NICD3) . This suggests that the compound may influence the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it could be administered via these solvents

Result of Action

The inhibition of MT1-MMP by this compound has several cellular effects. For instance, at high levels of MT1-MMP, this compound (100μM) inhibits cell migration, reducing the migration efficiency by 75% . In vivo studies have shown that this compound (0.5 mg/kg, intratumoral injection) significantly inhibits tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of MT1-MMP in the cellular environment can affect the compound’s ability to inhibit cell migration

Preparation Methods

The synthesis of NSC 405020 involves the reaction of 3,4-dichlorobenzoyl chloride with 1-methylbutylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve a high purity level .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

NSC 405020 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

NSC 405020 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

NSC 405020 is unique in its selective inhibition of the hemopexin domain of MT1-MMP without affecting its catalytic activity. Similar compounds include:

This compound stands out due to its specificity and selective inhibition, making it a valuable tool in research focused on MT1-MMP and its role in cancer progression .

Properties

IUPAC Name

3,4-dichloro-N-pentan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDYECYBETXQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323865
Record name NSC 405020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-07-6
Record name 7497-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 405020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7497-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does NSC-405020 interact with MMP-14 and what are the downstream effects of this interaction?

A1: NSC-405020 specifically targets the hemopexin (PEX) domain of MMP-14. [] This domain is distinct from the catalytic domain and is involved in substrate recognition and protein-protein interactions. By binding to the PEX domain, NSC-405020 prevents MMP-14 from interacting with its substrates, effectively inhibiting its activity. This inhibition can have downstream effects on various cellular processes that MMP-14 is involved in, such as extracellular matrix degradation, tumor angiogenesis, and cancer cell invasion.

Q2: What is the significance of targeting the PEX domain of MMP-14 for therapeutic purposes?

A2: Targeting the PEX domain of MMP-14 offers several advantages. Firstly, it allows for greater specificity compared to targeting the catalytic domain, which is shared by other MMPs. This reduces the likelihood of off-target effects. Secondly, the PEX domain is located on the outer surface of the enzyme, making it more accessible for inhibitor binding. Lastly, the research highlights the potential of using NSC-405020 immobilized on carbon nanotubes (CNTs) for electrochemical detection of MMP-14. [] This suggests a potential application of this interaction in diagnostics.

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